molecular formula C8H16La2O10- B12362087 Acetic acid, lanthanum(3+) salt, hydrate (9CI)

Acetic acid, lanthanum(3+) salt, hydrate (9CI)

Cat. No.: B12362087
M. Wt: 550.02 g/mol
InChI Key: GTRLFHOUCGKPGV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C8H16La2O10-

Molecular Weight

550.02 g/mol

IUPAC Name

lanthanum;lanthanum(3+);tetraacetate;dihydrate

InChI

InChI=1S/4C2H4O2.2La.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;;+3;;/p-4

InChI Key

GTRLFHOUCGKPGV-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[La].[La+3]

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

Parameter Acetic Anhydride Method Aqueous Acetic Acid Method
Reactant La₂O₃ + (CH₃CO)₂O La₂O₃ + CH₃COOH
Reaction Time 6–10 hours 2–4 hours
Product Form Anhydrous Hydrated (0.5–6 H₂O)
Drying Agents KOH, CaCl₂ NaOH, Mg(ClO₄)₂
Purity (Elemental Analysis) >98% La, C, H 95–98% La, C, H

Dehydration Techniques for Hydrate Conversion

Hydrated lanthanum(III) acetate can be converted to its anhydrous form via two primary methods:

Thermal Dehydration

Heating the hydrate at 150°C under vacuum (−0.095 MPa) removes water of crystallization, as confirmed by thermogravimetric analysis (TGA). The TGA curve (Figure 1 in) shows a mass loss corresponding to 1.5 moles of water, indicating a hydrate stoichiometry of La(CH₃COO)₃·1.5H₂O.

Azeotropic Distillation

Combining the hydrate with anhydrous dimethylformamide (DMF) and dry toluene facilitates azeotropic removal of water. Distilling the mixture at 180°C under vacuum yields DMF-coordinated lanthanum acetate, which is subsequently washed with ether and heated to eliminate DMF residues.

Characterization and Quality Control

Thermogravimetric Analysis (TGA)

TGA conducted at a heating rate of 10°C/min from 25°C to 500°C reveals distinct mass loss phases:

  • 25–150°C : Loss of adsorbed and crystalline water (1.5 moles).
  • 150–300°C : Decomposition of acetate ligands.

Elemental Analysis

Elemental composition is verified through combustion analysis, with typical results aligning with theoretical values for La(CH₃COO)₃·1.5H₂O:

  • La : 34.2% (calc. 34.5%)
  • C : 22.1% (calc. 22.4%)
  • H : 3.8% (calc. 3.9%).

Chemical Reactions Analysis

Types of Reactions

Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lanthanum oxide.

    Reduction: It can be reduced under specific conditions to yield lanthanum metal.

    Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with lanthanum(III) acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving lanthanum(III) acetate hydrate include lanthanum oxide, lanthanum hydroxide, and various lanthanum coordination complexes .

Scientific Research Applications

Materials Science

  • Specialty Glass Manufacturing : Lanthanum acetate is used in the production of specialty glasses that require specific optical properties. Its incorporation enhances the refractive index and improves durability.
  • Catalysts : It serves as a catalyst in various chemical reactions, including those in the pharmaceutical industry where it facilitates the synthesis of complex organic molecules .
  • Ceramics Production : The compound is utilized in creating advanced ceramic materials, which are essential for high-temperature applications due to their thermal stability and mechanical strength .

Environmental Science

  • Water Treatment : Lanthanum acetate has been shown to effectively remove phosphates from wastewater. By binding with phosphates, it helps mitigate eutrophication in aquatic environments .
  • Pollution Control : In automobile exhaust purification systems, lanthanum acetate acts as a catalyst to reduce harmful emissions, making it a valuable component in efforts to improve air quality .

Biochemical Research

  • Vascular Calcification Studies : Research indicates that lanthanum ions can inhibit vascular calcification by competing with calcium for binding sites in cells. This property is being explored for therapeutic applications in cardiovascular diseases .
  • Drug Development : Lanthanum acetate is investigated for its potential use in drug formulations where its unique properties can enhance bioavailability or target specific biological pathways .

Case Study 1: Water Treatment Efficacy

A study conducted on the efficacy of lanthanum acetate in removing phosphates from wastewater demonstrated a significant reduction in phosphate levels by up to 90% when treated with a specific concentration of lanthanum acetate. This highlights its potential as an effective agent in water purification processes.

Case Study 2: Catalytic Applications

In a recent experiment involving the synthesis of pharmaceutical compounds, lanthanum acetate was used as a catalyst. The results showed improved yields and reduced reaction times compared to traditional catalysts, underscoring its effectiveness and efficiency in organic synthesis.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Materials ScienceSpecialty glassEnhanced optical properties
CatalystsImproved reaction rates
CeramicsHigh thermal stability
Environmental ScienceWater treatmentEffective phosphate removal
Pollution controlReduction of harmful emissions
Biochemical ResearchVascular calcification studiesPotential therapeutic uses
Drug developmentEnhanced bioavailability

Mechanism of Action

The mechanism of action of lanthanum(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, inhibiting their absorption and reducing phosphate levels in the body. This property is particularly useful in medical applications for patients with hyperphosphatemia .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetic acid, lanthanum(3+) salt, hydrate (9CI)
  • Synonyms: Lanthanum(III) acetate hydrate, Lanthanum triacetate hydrate
  • CAS Number : 100587-90-4 (hydrated form); 917-70-4 (anhydrous)
  • Molecular Formula : La(CH₃COO)₃·xH₂O (x varies with hydration state)
  • Molecular Weight : ~436.24 g/mol (varies with hydration)

Physical and Chemical Properties :

  • Appearance : White crystalline powder .
  • Solubility : Soluble in water and acidic solutions, but less soluble than lanthanum nitrates or chlorides .
  • Applications : Used in catalysis (e.g., aldol condensation reactions), materials science, and as a precursor for lanthanum-containing ceramics .

Comparison with Similar Lanthanum Salts and Coordination Compounds

Structural and Compositional Differences

Compound Molecular Formula CAS Number Key Structural Features
Lanthanum acetate hydrate La(CH₃COO)₃·xH₂O 100587-90-4 Acetate ligands; hydrated structure
Lanthanum nitrate hydrate H₂LaN₃O₁₀ 100587-94-8 Nitrate anions (NO₃⁻); higher solubility
Lanthanum sulfate hydrate La₂(SO₄)₃·9H₂O 10099-60-2 Sulfate anions; low solubility in warm water
Lanthanum acetylacetonate hydrate La(C₅H₇O₂)₃·H₂O 64424-12-0 Bidentate acetylacetonate ligands; coordination complex
Lanthanum potassium phosphate K₃La(PO₄)₂ 59129-19-0 Phosphate and potassium ions; layered structure

Solubility and Reactivity

  • Lanthanum Nitrate Hydrate : Highly soluble in water and polar solvents due to nitrate's strong ionic character .
  • Lanthanum Sulfate Hydrate : Sparingly soluble in cold water; precipitates upon heating due to decreased solubility .
  • Lanthanum Acetylacetonate Hydrate: Soluble in organic solvents (e.g., ethanol, acetone), making it suitable for sol-gel synthesis .
  • Lanthanum Acetate Hydrate : Moderately soluble in water but less than nitrates; stability in acidic conditions enhances catalytic utility .

Catalytic Performance

Catalyst Type Reaction Example Performance Notes
La Acetate Hydrate Aldol condensation of acetic acid and formaldehyde Improves catalyst stability but yields ~33.7% acrylic acid .
Mo-doped VPO Catalyst Methanol + acetic acid Higher yield (~80%) due to redox-active Mo .
Cs/W-doped VPO Catalyst Aldol condensation Enhanced acetic acid conversion via basic sites .

Thermal and Stability Profiles

  • Lanthanum Acetate Hydrate : Decomposes at elevated temperatures, releasing acetic acid and forming La₂O₃ .
  • Lanthanum Nitrate Hydrate: Decomposes explosively at high temperatures, releasing NOₓ gases .
  • Lanthanum Potassium Phosphate : Thermally stable up to 600°C; used in high-temperature ceramics .

Biological Activity

Acetic acid, lanthanum(3+) salt, hydrate (9CI), commonly referred to as lanthanum(III) acetate hydrate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and applications, supported by relevant case studies and research findings.

Lanthanum(III) acetate hydrate has the molecular formula C6H9LaO6\text{C}_6\text{H}_9\text{LaO}_6 and a molecular weight of approximately 334.05 g/mol. It typically appears as a white crystalline solid that is moderately soluble in water (approximately 16.88 g per 100 mL at 25°C) . The synthesis of this compound can be achieved through several methods, including:

  • Direct reaction of lanthanum oxide with acetic acid .
  • Precipitation from lanthanum chloride and sodium acetate solutions .
  • Hydrothermal synthesis techniques .

Lanthanum ions (La3+\text{La}^{3+}) are known to mimic calcium ions due to their similar ionic radii and charge. This property allows lanthanum to interact with biological systems in ways that can influence cellular processes, particularly in bone metabolism. The primary mechanisms of action include:

  • Inhibition of osteoblast differentiation : Studies have shown that lanthanum can inhibit the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts, which are crucial for bone formation .
  • Binding to phosphate : Lanthanum salts have been utilized therapeutically to bind dietary phosphates in the gastrointestinal tract, thereby reducing serum phosphate levels in patients with chronic kidney disease .

Case Studies

  • Osteogenic Differentiation Study :
    A study investigated the effects of lanthanum nitrate on BMSCs. It was found that at concentrations of 1 μM, lanthanum significantly inhibited osteoblast differentiation by affecting gene expression related to bone formation. Higher concentrations further suppressed cell viability .
  • Phosphate Binding Efficacy :
    Research demonstrated that lanthanum carbonate effectively binds phosphate in the gastrointestinal tract. In clinical settings, this has been shown to reduce phosphate absorption significantly, making it useful for treating hyperphosphatemia in patients undergoing dialysis .

Comparative Biological Activity

The biological activity of lanthanum(III) acetate can be compared with other rare earth metal acetates such as cerium(III) and neodymium(III) acetates. The following table summarizes key differences:

Compound NameMechanism of ActionApplications
Lanthanum(III) acetateInhibits osteoblast differentiation; phosphate bindingTreatment for hyperphosphatemia
Cerium(III) acetateCatalytic properties; antioxidant effectsCatalysis in organic reactions
Neodymium(III) acetateMagnetic properties; potential in imagingUsed in magnetic materials and imaging technologies

Research Findings

Recent studies have highlighted the dual nature of lanthanum's effects on bone cells. For instance:

  • Low Concentrations : At lower concentrations, lanthanum may promote certain aspects of bone cell proliferation and differentiation.
  • High Concentrations : Conversely, higher concentrations have been shown to inhibit these processes, indicating a dose-dependent response that could be leveraged for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.